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Compound of Interest

Compound Name: Ethylaluminum dichloride

Cat. No.: B1219992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Ethylaluminum dichloride (EADC), a pyrophoric and highly reactive organoaluminum

compound. Due to the air and moisture sensitivity of EADC, obtaining and handling samples for

spectroscopic analysis requires specialized techniques. This document outlines the predicted

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of EADC and

provides detailed experimental protocols for the safe handling and analysis of such

compounds.

Spectroscopic Data
While specific experimental spectra for neat Ethylaluminum dichloride are not readily

available in the public domain, its spectroscopic characteristics can be predicted based on the

analysis of its structural components. The following tables summarize the expected chemical

shifts for ¹H and ¹³C NMR and the characteristic absorption frequencies for IR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethylaluminum Dichloride

The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment

of the nuclei. For Ethylaluminum dichloride (CH₃CH₂AlCl₂), the electron-withdrawing nature

of the aluminum and chlorine atoms will influence the chemical shifts of the ethyl group protons

and carbons.
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Nucleus Group

Predicted

Chemical Shift

(δ, ppm)

Expected

Multiplicity
Rationale

¹H -CH₂- 0.5 - 1.5 Quartet (q)

The methylene

protons are

directly attached

to the

electropositive

aluminum atom,

leading to a

slight upfield shift

compared to

typical alkanes.

Coupling with the

adjacent methyl

protons results in

a quartet.

¹H -CH₃ 1.0 - 2.0 Triplet (t)

The methyl

protons are

adjacent to the

methylene group,

and their signal

will be split into a

triplet. The

electron-

withdrawing

effect is less

pronounced than

on the methylene

group.

¹³C -CH₂- 5 - 15 - Similar to the

protons, the

methylene

carbon is

expected to be

shifted slightly
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upfield due to the

direct attachment

to aluminum.

¹³C -CH₃ 10 - 20 -

The methyl

carbon is less

affected by the

aluminum atom

and is expected

in a region

typical for

terminal methyl

groups in

organometallic

compounds.

Disclaimer:The chemical shift values presented are estimations based on general principles of

NMR spectroscopy and data for similar organoaluminum compounds. Actual experimental

values may vary depending on the solvent, concentration, and temperature.

Table 2: Predicted Infrared (IR) Absorption Frequencies for Ethylaluminum Dichloride

The IR spectrum of Ethylaluminum dichloride is expected to be relatively simple, dominated

by the vibrations of the ethyl group and the aluminum-carbon bond.

Bond Vibrational Mode
Expected Frequency

Range (cm⁻¹)
Expected Intensity

C-H
Asymmetric &

Symmetric Stretching
2850 - 2980 Strong

C-H Methylene Scissoring ~1465 Medium

C-H
Methyl Umbrella

Deformation
~1375 Medium

Al-C Stretching 600 - 700 Medium to Strong
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Experimental Protocols
The pyrophoric nature of Ethylaluminum dichloride necessitates the use of inert atmosphere

techniques for all manipulations, including sample preparation for spectroscopic analysis.

2.1. Protocol for NMR Sample Preparation of Air-Sensitive Compounds

This protocol outlines the procedure for preparing an NMR sample of a pyrophoric liquid like

Ethylaluminum dichloride within a glovebox.

Materials:

Ethylaluminum dichloride

Anhydrous deuterated solvent (e.g., benzene-d₆, toluene-d₈) stored over molecular sieves

NMR tube and cap (oven-dried and brought into the glovebox)

Glass Pasteur pipette and bulb

Small vial for dilution

Syringe and needle (if transferring from a septum-sealed bottle)

Procedure:

Inert Atmosphere: All manipulations must be performed in a glovebox with a dry, inert

atmosphere (e.g., nitrogen or argon).

Aliquot Transfer: Carefully transfer a small, accurately measured volume of Ethylaluminum
dichloride into a clean, dry vial.

Dilution: Using a clean Pasteur pipette, add the desired amount of anhydrous deuterated

solvent to the vial containing the EADC. Gently swirl the vial to ensure homogeneity.

Sample Transfer to NMR Tube: Transfer the prepared solution from the vial into the NMR

tube using a clean Pasteur pipette.
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Capping: Securely cap the NMR tube. For extended or high-temperature experiments, a

flame-sealed NMR tube or a J. Young valve NMR tube is recommended to ensure a hermetic

seal.

Decontamination: Before removing the NMR tube from the glovebox, wipe the exterior with a

cloth lightly dampened with a non-reactive solvent to remove any traces of the pyrophoric

material.

Analysis: The sample is now ready for NMR analysis. Inform the instrument operator of the

nature of the sample.

2.2. Protocol for IR Spectroscopy of Air-Sensitive Liquids

Obtaining an IR spectrum of a pyrophoric liquid requires a sealed cell to prevent exposure to

the atmosphere.

Materials:

Ethylaluminum dichloride

Sealed liquid IR cell with windows transparent in the mid-IR range (e.g., NaCl, KBr)

Syringe and needle

Inert gas source (e.g., Schlenk line)

Procedure:

Cell Preparation: The IR cell must be thoroughly dried in an oven and cooled under a stream

of dry, inert gas.

Sample Loading: In a glovebox or under a positive pressure of inert gas, use a syringe to

draw a small amount of Ethylaluminum dichloride.

Injection into the Cell: Carefully inject the liquid into the port of the sealed IR cell. Ensure

there are no air bubbles in the light path.

Sealing: Seal the ports of the IR cell according to the manufacturer's instructions.
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Analysis: Place the sealed cell in the sample compartment of the IR spectrometer and

acquire the spectrum.

Cleaning: After analysis, the cell must be cleaned in a safe and appropriate manner, typically

by flushing with a dry, inert solvent in a fume hood, followed by purging with inert gas.

Mandatory Visualization
The following diagrams illustrate key workflows for handling and analyzing Ethylaluminum
dichloride.

Inside Glovebox (Inert Atmosphere)

Start: Oven-dried glassware and reagents inside glovebox Transfer EADC to a vial Add anhydrous deuterated solvent Mix solution Transfer solution to NMR tube Cap NMR tube securely Decontaminate exterior of NMR tube NMR Analysis

Click to download full resolution via product page

Caption: Workflow for preparing an NMR sample of an air-sensitive compound.

TiCl₄ + Al(C₂H₅)₂Cl

Catalyst Formation
Active Catalyst [Ti-C₂H₅]⁺ complexActivation Alkene Monomer (e.g., Propylene) Coordination to Ti centerCoordination Monomer Insertion into Ti-C₂H₅ bondInsertion Chain Propagation New active site for next monomerPropagation

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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